Cas no 943-88-4 (4-(4-Methoxyphenyl)-3-buten-2-one)

4-(4-Methoxyphenyl)-3-buten-2-one is an α,β-unsaturated ketone with a methoxyphenyl substituent, commonly utilized as a key intermediate in organic synthesis. Its conjugated system and electron-rich aromatic ring make it valuable for applications in pharmaceuticals, agrochemicals, and fine chemical production. The compound exhibits reactivity typical of enones, enabling Michael additions, cyclizations, and other transformations. Its structural features also facilitate use in photochemical studies and as a precursor for heterocyclic compounds. The methoxy group enhances solubility in organic solvents, simplifying handling in synthetic workflows. This compound is particularly useful for researchers requiring a versatile building block with predictable reactivity for complex molecule assembly.
4-(4-Methoxyphenyl)-3-buten-2-one structure
943-88-4 structure
商品名:4-(4-Methoxyphenyl)-3-buten-2-one
CAS番号:943-88-4
MF:C11H12O2
メガワット:176.2118
MDL:MFCD00017251
CID:805344
PubChem ID:736889

4-(4-Methoxyphenyl)-3-buten-2-one 化学的及び物理的性質

名前と識別子

    • 3-Buten-2-one,4-(4-methoxyphenyl)-
    • 1-(P-METHOXYPHENYL)-1-BUTEN-3-ONE
    • 4-(4-METHOXYPHENYL)-3-BUTEN-2-ONE
    • 4-(4-METHOXYPHENYL)BUT-3-EN-2-ONE
    • (4-methoxybenzylidene)acetone
    • 4-(4-methoxyphenyl)-but-3-en-2-one
    • 4-(p-methoxyphenyl)-3-buten-2-one
    • 4-(p-methoxyphenyl)-3-butene-2-one
    • 4-(p-methoxyphenyl)but-3-en-2-one
    • 4-Methoxybenzalacetone
    • ANISALACETONE
    • anisylideneacetone
    • Methoxybenzalacetone
    • p-Anisalacetone
    • p-Anisilidenacetone
    • p-Anisylideneacetone
    • p-Methoxybenzalacetone
    • p-Methoxybenzylideneacetone
    • 4-Methoxybenzylideneacetone
    • Methyl p-methoxystyryl ketone
    • 3-Buten-2-one, 4-(4-methoxyphenyl)-
    • (E)-4-(4-Methoxyphenyl)but-3-en-2-one
    • Anisylidene acetone
    • 4'-Methoxybenzylideneacetone
    • p-Methoxystyryl methyl ketone
    • 4-Methoxystyryl methyl ketone
    • 3-Buten-2-one, 4-(p-methoxyphenyl)-
    • (3E
    • NSC 7946
    • BRN 1525535
    • AKOS001326097
    • trans-4-(4-Methoxyphenyl)-3-buten-2-one
    • 3815-30-3
    • AI3-00222
    • 4-Methoxybenzal acetone
    • (E)-4-(p-Methoxyphenyl)-3-buten-2-one
    • CHEMBL72155
    • 3-Buten-2-one, 4-(p-methoxyphenyl)-, trans-
    • 943-88-4
    • 2-08-00-00155 (Beilstein Handbook Reference)
    • AF-962/00512033
    • EN300-1827070
    • 4(p-Methoxyphenyl)-3-buten-2-on
    • Q27266778
    • NSC 31752
    • (E)-4-(4-methoxyphenyl)-but-3-en-2-one
    • NSC-7946
    • Methyl-p-methoxycinnamylketone
    • 1-(4-Methoxyphenyl)-but-1-en-3-one
    • SCHEMBL872009
    • NSC-31752
    • MFCD00017251
    • (3E)-4-(4-Methoxyphenyl)-3-buten-2-one
    • trans-(4-Methoxybenzylidene)acetone
    • UNII-79U9LYF10I
    • (3E)-4-(4-methoxyphenyl)but-3-en-2-one
    • Methyl-p-methoxy cinnamyl ketone
    • 12H-919
    • A916720
    • NSC31752
    • J-501972
    • Z2582847777
    • DTXSID9061338
    • trans-4-Methoxybenzalacetone
    • CS-0161881
    • DTXSID301282472
    • METHOXYPHENYL)-3-BUTEN-2-ONE, 4-(P-
    • 79U9LYF10I
    • 4-(4-Methoxyphenyl)-3-buten-2-one 100 microg/mL in Acetonitrile
    • 3-Buten-2-one, 4-(4-methoxyphenyl)-, (E)-
    • NSC7946
    • EINECS 213-404-9
    • A11033
    • 1-(p-Methoxyphenyl)-1-buten-3-one; 4-(p-Methoxyphenyl)-3-buten-2-one;
    • STK709240
    • 4-(4-Methoxyphenyl)-3-buten-2-one
    • MDL: MFCD00017251
    • インチ: 1S/C11H12O2/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h3-8H,1-2H3/b4-3+
    • InChIKey: WRRZKDVBPZBNJN-ONEGZZNKSA-N
    • ほほえんだ: O(C([H])([H])[H])C1C([H])=C([H])C(/C(/[H])=C(\[H])/C(C([H])([H])[H])=O)=C([H])C=1[H]

計算された属性

  • せいみつぶんしりょう: 176.08400
  • どういたいしつりょう: 176.08373
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 188
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 26.3

じっけんとくせい

  • 密度みつど: 1.0558 (rough estimate)
  • ゆうかいてん: 71-73°C
  • ふってん: 319.8°C at 760 mmHg
  • フラッシュポイント: 148.3°C
  • 屈折率: 1.5100 (estimate)
  • PSA: 26.30000
  • LogP: 2.29740

4-(4-Methoxyphenyl)-3-buten-2-one セキュリティ情報

4-(4-Methoxyphenyl)-3-buten-2-one 税関データ

  • 税関コード:2914509090
  • 税関データ:

    中国税関コード:

    2914509090

    概要:

    2914509090は他の酸素含有基を含むケトンである。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、アセトン申告包装

    要約:

    HS:2914509090その他の酸素機能を有するケトン付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:5.5% General tariff:30.0%

4-(4-Methoxyphenyl)-3-buten-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
043222-500mg
4-(4-Methoxyphenyl)-3-buten-2-one
943-88-4 >95%
500mg
860.0CNY 2021-07-13
abcr
AB254565-500 mg
Methyl-p-methoxy cinnamyl ketone, 95%; .
943-88-4 95%
500 mg
€132.00 2023-07-20
Fluorochem
217560-5g
1-(P-Methoxyphenyl)-1-buten-3-one
943-88-4 95%
5g
£237.00 2022-02-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P64630-5g
1-(P-Methoxyphenyl)-1-buten-3-one
943-88-4
5g
¥1786.0 2021-09-04
abcr
AB254565-1 g
Methyl-p-methoxy cinnamyl ketone, 95%; .
943-88-4 95%
1 g
€187.10 2023-07-20
SHENG KE LU SI SHENG WU JI SHU
sc-310922-500mg
4-(4-Methoxyphenyl)-3-buten-2-one,
943-88-4
500mg
¥918.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-310922A-1 g
4-(4-Methoxyphenyl)-3-buten-2-one,
943-88-4
1g
¥1,271.00 2023-07-11
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SO335-250mg
4-(4-Methoxyphenyl)-3-buten-2-one
943-88-4 95%
250mg
444CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SO335-1g
4-(4-Methoxyphenyl)-3-buten-2-one
943-88-4 95%
1g
642.0CNY 2021-07-13
abcr
AB254565-1g
Methyl-p-methoxy cinnamyl ketone, 95%; .
943-88-4 95%
1g
€187.10 2025-02-16

4-(4-Methoxyphenyl)-3-buten-2-one 関連文献

4-(4-Methoxyphenyl)-3-buten-2-oneに関する追加情報

4-(4-Methoxyphenyl)-3-buten-2-one (CAS No. 943-88-4): A Comprehensive Overview

4-(4-Methoxyphenyl)-3-buten-2-one, also known by its CAS number 943-88-4, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique structure, which includes a methoxyphenyl substituent and a butenone moiety, making it an interesting candidate for various applications.

The chemical formula of 4-(4-methoxyphenyl)-3-buten-2-one is C10H12O2, and it has a molecular weight of 164.20 g/mol. The compound is a colorless to pale yellow liquid with a characteristic odor. Its physical and chemical properties, such as solubility in organic solvents and reactivity, make it suitable for use in a wide range of synthetic reactions and as a building block in the development of new compounds.

In the realm of organic synthesis, 4-(4-methoxyphenyl)-3-buten-2-one serves as a valuable intermediate due to its reactivity and functional group versatility. The methoxyphenyl group can undergo various transformations, such as demethylation to form phenols or substitution reactions to introduce different substituents. The butenone moiety can participate in Michael additions, aldol condensations, and other carbon-carbon bond-forming reactions, making it an essential component in the synthesis of complex molecules.

Recent studies have highlighted the potential of 4-(4-methoxyphenyl)-3-buten-2-one in medicinal chemistry and drug discovery. One notable application is its use as a precursor in the synthesis of bioactive compounds with therapeutic potential. For instance, researchers have explored its role in the development of anti-inflammatory agents, where the compound's ability to modulate specific biological pathways has shown promising results.

In the context of pharmaceutical research, 4-(4-methoxyphenyl)-3-buten-2-one has been investigated for its potential as a lead compound in the development of new drugs. Its structural features allow for the introduction of various functional groups that can enhance its pharmacological properties. For example, modifications to the methoxyphenyl group have been shown to improve the compound's binding affinity to specific receptors, thereby enhancing its therapeutic efficacy.

The safety and toxicity profile of 4-(4-methoxyphenyl)-3-buten-2-one have also been evaluated in several studies. While it is generally considered safe for use in laboratory settings, proper handling and storage practices are essential to ensure safety. Researchers should adhere to standard laboratory protocols and use appropriate personal protective equipment (PPE) when working with this compound.

In addition to its applications in organic synthesis and pharmaceutical research, 4-(4-methoxyphenyl)-3-buten-2-one has found use in other areas such as materials science and analytical chemistry. Its unique properties make it suitable for use as a reference standard in chromatographic analyses and as a component in polymer formulations.

The ongoing research into 4-(4-methoxyphenyl)-3-buten-2-one continues to uncover new applications and potential uses. As scientists delve deeper into its chemical behavior and biological activity, this compound is likely to play an increasingly important role in various scientific disciplines.

In conclusion, 4-(4-methoxyphenyl)-3-buten-2-one (CAS No. 943-88-4) is a multifaceted compound with significant potential in multiple fields. Its unique structure and versatile properties make it an invaluable tool for researchers working in organic synthesis, medicinal chemistry, pharmaceutical development, and beyond. As research continues to advance, the applications of this compound are expected to expand further, contributing to scientific progress and innovation.

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Amadis Chemical Company Limited
(CAS:943-88-4)4-(4-Methoxyphenyl)-3-buten-2-one
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